molecular formula C12H10ClN B8232062 2-(3-chlorophenyl)-4-methylpyridine

2-(3-chlorophenyl)-4-methylpyridine

Cat. No.: B8232062
M. Wt: 203.67 g/mol
InChI Key: MYTJPMRJTBFVSJ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a chloro-substituted phenyl group at the second position and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-4-methylpyridine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of an aldehyde with an aminoketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-4-methylpyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

    2-(3-Chloro-phenyl)-pyridine: Lacks the methyl group at the fourth position.

    4-Methyl-2-phenyl-pyridine: Lacks the chloro substituent on the phenyl ring.

    2-(4-Chloro-phenyl)-4-methyl-pyridine: The chloro group is positioned differently on the phenyl ring.

Uniqueness: 2-(3-chlorophenyl)-4-methylpyridine’s unique combination of chloro and methyl substituents imparts distinct chemical properties, making it a valuable compound for specific applications. Its structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Biological Activity

2-(3-Chlorophenyl)-4-methylpyridine, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₀ClN, with a molecular weight of 235.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a methyl group. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Using appropriate aldehydes and amines.
  • Electrophilic Substitution : The chlorophenyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed potent antifungal effects against pathogenic strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results suggest that some derivatives possess cytotoxic effects comparable to established chemotherapeutics .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These studies indicate promising interactions that could lead to therapeutic applications .

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntifungalCandida albicansSignificant growth inhibition
AnticancerHeLaCytotoxic effects observed
AnticancerMCF-7Comparable cytotoxicity to controls
Binding AffinityVarious receptorsHigh predicted binding affinity

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of related compounds, several derivatives of this compound were synthesized and tested against four pathogenic fungi. The results indicated that some compounds exhibited excellent antifungal activity, suggesting their potential for further development as antifungal agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, leading to cell death in cancerous cells while sparing normal cells .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJPMRJTBFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g (0.064 mol) of 3-Chlorophenylboronic acid, 13.20 g (0.077 mol) of 2-bromo-5-methyl-pyridine, 20.84 g (0.064 mol) of cesium carbonate, 1.47 g (0.0016 mol) of tris(dibenzylideneacetone) dipalladium (0), 1.33 g (0.0038 mol) of di-tert-butyl-pyren-1-yl-phosphane and 100 ml of dioxane were refluxed at room for 12 hours. The reaction mixture was filtered and the solvent was removed under vacuum. The resulting mixture was purified by distillation in vacuum. Yield of 2-(3-chloro-phenyl)-4-methyl-pyridine was 7.09 g (45%) with b.p. at 114° C./0.1 mm. 1H NMR (CD2Cl2) 2.56 (s, 3H, Me) 7.40-8.80 (m, 7H, arom-H). Anal. Calcd. for C12H10ClN (Mol. Wt.: 203,67): C, 70,77; H, 4,95; N, 6,88. Found: C, 70,93; H, 5,14; N, 6,95. The structure has been confirmed by X-ray analysis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
di-tert-butyl-pyren-1-yl-phosphane
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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